Advanced Technical Guide: Chemical Properties and Synthetic Utility of Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate
Advanced Technical Guide: Chemical Properties and Synthetic Utility of Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate
Executive Summary
In modern drug discovery and agrochemical development, the strategic incorporation of polyfluorinated aromatic motifs is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate (CAS: 1417567-72-6) represents a highly specialized, electron-deficient building block[1].
As a Senior Application Scientist, I frequently leverage this compound when designing advanced pharmacophores. The unique substitution pattern—a trifluoromethyl group flanked by two ortho-fluorine atoms—creates a profound electron-withdrawing effect across the benzoate core. This guide explores the physicochemical properties, structural dynamics, and validated synthetic protocols for utilizing this compound, particularly highlighting its role as a critical intermediate in the synthesis of novel 1,3,4-oxadiazolone-based PIM kinase inhibitors[2].
Physicochemical Profiling & Electronic Architecture
The utility of Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate stems directly from its extreme electronic environment. The synergistic inductive (-I) and mesomeric (-M) pull of the halogens fundamentally alters the reactivity of the ester moiety.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound. These metrics are essential for predicting its behavior in both synthetic workflows and biological systems.
| Property | Value | Structural Implication |
| Chemical Name | Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate | Standard IUPAC nomenclature. |
| CAS Registry Number | 1417567-72-6 | Unique identifier for sourcing and safety tracking[1]. |
| Molecular Formula | C | High fluorine-to-carbon ratio. |
| Molecular Weight | 240.13 g/mol | Optimal for fragment-based drug design (FBDD). |
| Hydrogen Bond Donors | 0 | Highly lipophilic, lacks protic exchange sites. |
| Hydrogen Bond Acceptors | 7 (5x F, 2x O) | Capable of dense multipolar interactions in protein pockets. |
| Topological Polar Surface Area | 26.3 Ų | Excellent predicted membrane permeability. |
The "Fluorine Effect" and Reactivity
The presence of the 4-CF
This electron deficiency makes the carbonyl carbon of the methyl ester exceptionally electrophilic. While this accelerates nucleophilic attack (e.g., during amidation or hydrazinolysis), it also renders the ester highly susceptible to premature hydrolysis if exposed to adventitious moisture under basic conditions.
Caption: Electronic effects of fluorinated substituents on the benzoate core.
Synthetic Methodologies: Preparation & Functionalization
To ensure high yields and reproducibility, protocols involving this compound must be designed as self-validating systems . This means integrating in-process controls (IPCs) to confirm mechanistic milestones.
Protocol 1: Synthesis via Anhydrous Fischer Esterification
When synthesizing the methyl ester from its corresponding 3,5-difluoro-4-(trifluoromethyl)benzoic acid, driving the equilibrium is critical. Due to the electron-withdrawing groups, the carboxylic acid is relatively strong (low pKa), meaning the carbonyl is less basic and harder to protonate. We compensate for this by using forcing conditions and strictly anhydrous methanol.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 3,5-difluoro-4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Solvent Addition: Suspend the acid in anhydrous methanol (10 volumes). The use of anhydrous solvent is non-negotiable to prevent the reverse hydrolysis reaction.
-
Catalysis: Slowly add concentrated sulfuric acid (H
SO , 0.1 eq) dropwise at 0 °C. -
Reflux: Equip the flask with a reflux condenser and a drying tube. Heat the reaction to 70 °C for 12 hours.
-
Self-Validation Check (IPC): Withdraw a 10 µL aliquot, quench in saturated NaHCO
, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 8:2). Causality: The highly polar acid will remain at the baseline, while the product ester will migrate rapidly (high Rf). Proceed to workup only when the baseline spot is absent. -
Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO
(to neutralize the catalyst and unreacted acid) and brine. -
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate to yield Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate as a pale liquid/solid.
Protocol 2: Hydrazinolysis for Heterocycle Assembly
The primary utility of this methyl ester is its conversion into a hydrazide, which serves as a precursor for 1,3,4-oxadiazolone heterocycles[3]. Because the ester is highly activated, this reaction proceeds smoothly without the need for harsh Lewis acids.
Step-by-Step Methodology:
-
Initiation: Dissolve Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate (1.0 eq) in absolute ethanol (5 volumes).
-
Reagent Addition: Add hydrazine hydrate (NH
NH ·H O, 3.0 eq) at room temperature. -
Heating: Heat the mixture to 80 °C for 4 hours.
-
Self-Validation Check (IPC): Monitor via LC-MS. Causality: The mass shift from the ester (M = 240) to the hydrazide (M = 240) will confirm the displacement of the methoxy group (-31 Da) by the hydrazine group (+31 Da).
-
Precipitation: Cool the reaction to 0 °C. The highly crystalline hydrazide intermediate will typically precipitate out of the ethanolic solution. Filter and wash with cold ethanol.
Applications in Drug Development: PIM Kinase Inhibitors
Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate is prominently featured in the patent literature, specifically in the development of therapeutic agents for systemic lupus erythematosus and lupus nephritis[2].
In these workflows, the ester is transformed into a 1,3,4-oxadiazolone compound. The oxadiazolone ring acts as a bioisostere for a carboxylic acid, providing hydrogen-bond donor capabilities while maintaining superior membrane permeability. The 3,5-difluoro-4-(trifluoromethyl)phenyl moiety fits deeply into the hydrophobic pocket of the PIM kinase enzyme, anchoring the inhibitor via robust halogen-π and hydrophobic interactions.
Caption: Synthetic workflow from benzoic acid to 1,3,4-oxadiazolone derivative.
Safety, Handling, and Storage Protocols
Given the high degree of fluorination, specific safety and storage protocols must be strictly adhered to:
-
Chemical Stability: The trifluoromethyl group is exceptionally stable; however, the ester linkage is susceptible to base-catalyzed hydrolysis. Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress.
-
Thermal Stability: Store refrigerated (2-8 °C) for long-term stability.
-
Toxicity & Handling: Fluorinated aromatics can be skin and eye irritants. Handle exclusively within a certified chemical fume hood using nitrile gloves and safety goggles. In the event of thermal decomposition (e.g., fire), the compound will emit highly toxic hydrogen fluoride (HF) gas. Standard fire suppression must be paired with HF-specific safety protocols (e.g., availability of calcium gluconate gel).
References
- Guidechem Chemical Database.1823296-98-5 cas号1823296-98-5分子式、结构式、MSDS、熔点 (Includes CAS 1417567-72-6 Methyl 3,5-difluoro-4-(trifluoromethyl)
- Guidechem Supplier Database.2383626-23-9 - Sale from Quality Suppliers (Cross-reference for CAS 1417567-72-6). Guidechem.
- Google Patents.WO2020100959A1 - 1,3,4-oxadiazolone compound and medicine. WIPO (PCT) / Nippon Shinyaku Co., Ltd.
- Google Patents.
